Haloperidol (D4')
Vue d'ensemble
Description
Halopéridol (D4’) est un antipsychotique de première génération (typique) de haute puissance. Il est largement utilisé pour traiter la schizophrénie et d'autres psychoses, ainsi que les symptômes d'agitation, d'irritabilité et de délire . L'halopéridol exerce son effet antipsychotique par son fort antagonisme du récepteur de la dopamine, en particulier dans les systèmes mésolimbique et méso-cortical du cerveau .
Applications De Recherche Scientifique
Transdermal Delivery System : Haloperidol (Hal) has been explored in a transdermal delivery system using penetration enhancer-containing spanlastics (PECSs). This approach aims to increase Hal's transdermal permeation with sustained release, potentially improving maintenance therapy efficiency with reduced dose size and less frequent administration compared to oral formulas (Fahmy et al., 2017).
Oxidative Stress Study : Research on Haloperidol's (HAL) impact on oxidative stress in rats has shown that HAL treatment can induce oxidative damage in specific brain regions, suggesting its role in neurotoxic effects (Polydoro et al., 2004).
Neuroleptic Drug Studies : Studies on Haloperidol (HAL) as a neuroleptic drug have focused on its effects on tardive dyskinesia and oxidative stress. For instance, alpha lipoic acid has been studied for its potential to mitigate HAL-induced tardive dyskinesia and oxidative stress (Thaakur & Himabindhu, 2009).
Calcium Ion Influx and Neuronal Impairment : Haloperidol has been shown to induce calcium ion influx via L-type calcium channels in hippocampal cells, potentially making them more susceptible to oxidative stress and influencing neuronal fate (Kim et al., 2006).
Role in Palliative Medicine : Haloperidol has been recognized for its role in palliative care, particularly in managing symptoms like nausea, vomiting, and delirium. It's considered one of the 25 important drugs in this field, offering flexibility in administration routes and dosage adjustments in renal and hepatic insufficiency (Prommer, 2012).
Effect on Macrophage Activity : Research indicates that haloperidol treatments can increase macrophage activity in rats, influencing immune system activity. This suggests a potential indirect effect through prolactin increments or a direct action on macrophage dopamine receptors (Lourenço et al., 2005).
Impact on Spatial Memory : Studies on chronic haloperidol administration have shown its impact on spatial memory and the upregulation of D1 and D2 receptors in specific brain regions of mice, suggesting its role in spatial learning and memory (Xu et al., 2012).
Neuroprotective Effects : Alpha lipoic acid has been studied for its neuroprotective effects against haloperidol-induced oxidative stress in the rat brain, highlighting a potential approach to mitigate haloperidol's neurotoxicity (Perera et al., 2011).
Mécanisme D'action
Target of Action
Haloperidol is a high potency first-generation (typical) antipsychotic . It primarily targets the dopamine receptor (mainly D2) , which are abundantly expressed in the brain . These receptors play a crucial role in the mesolimbic and mesocortical systems of the brain .
Mode of Action
Haloperidol exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia, which is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain .
Biochemical Pathways
Haloperidol’s interaction with dopamine receptors affects several biochemical pathways. It has been suggested that haloperidol may restore the levels of the proteins involved in the ubiquitin pathway in schizophrenia, possibly aiding cellular processes regulated by this pathway such as signal transduction, synaptic plasticity, intracellular trafficking, endocytosis, DNA repair, and neural activity .
Pharmacokinetics
It has a high protein binding capacity in humans, with around 90% bound to plasma in the blood . The drug undergoes extensive metabolism in the liver, with only around 1% of the drug originally administered being excreted in the urine unchanged . The main mode of hepatic clearance is through glucuronidation, reduction, and oxidation mediated by CYP3A4 . Excretion is biliary, meaning the drug leaves the body in the feces and urine . The half-life is between 14 and 26 hours for intravenous preparations, 21 hours for intramuscular preparations, and between 14 and 37 hours for oral preparations .
Result of Action
Haloperidol’s action results in significant molecular and cellular effects. Chronic treatment with haloperidol has been shown to lead to inhibitory/excitatory imbalance in striatal D1-neurons . It also has been found to attenuate lung endothelial cell permeability in vitro and in vivo .
Action Environment
Environmental cues can modulate the behavioral efficacy of haloperidol . For instance, prior antipsychotic treatment in one environment could alter later antipsychotic-like response assessed in a different environment under certain test conditions . Furthermore, inflammation may play a role in the action of haloperidol, as a negative correlation between C-Reactive Protein (CRP) and haloperidol clearance has been observed .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Haloperidol (D4’) interacts with several enzymes, proteins, and other biomolecules. It demonstrates pharmacologic activity at a number of receptors in the brain . It is metabolized in humans to various metabolites, including p-fluorobenzoylpropionic acid, 4-(4-chlorophenyl)-4-hydroxypiperidine, reduced haloperidol, pyridinium metabolites, and haloperidol glucuronide .
Cellular Effects
Haloperidol (D4’) has significant effects on various types of cells and cellular processes. It reduces the excitability of striatal medium spiny neurons expressing dopamine D2 receptors . It also affects D1-MSNs by increasing the ratio of inhibitory/excitatory synaptic transmission . Haloperidol (D4’) influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Haloperidol (D4’) exerts its effects at the molecular level through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine .
Temporal Effects in Laboratory Settings
Haloperidol (D4’) has been studied in laboratory settings over time. More than 400 proteins were significantly altered after 30 days of chronic haloperidol treatment in mice . This includes proteins involved in glutamatergic and GABAergic synaptic transmission .
Dosage Effects in Animal Models
The effects of Haloperidol (D4’) vary with different dosages in animal models. For example, a study showed that low-dose treatment with Haloperidol (D4’) had moderately beneficial cognitive effects in an animal model of the attentional impairments of schizophrenia .
Metabolic Pathways
Haloperidol (D4’) is involved in several metabolic pathways. It is metabolized in humans to various metabolites, including p-fluorobenzoylpropionic acid, 4-(4-chlorophenyl)-4-hydroxypiperidine, reduced haloperidol, pyridinium metabolites, and haloperidol glucuronide .
Transport and Distribution
Haloperidol (D4’) is known to antagonize dopamine D2 receptors, which are abundantly expressed in the striatum
Subcellular Localization
Studies have shown that D2 receptors, which Haloperidol (D4’) antagonizes, are organized in discrete signaling sites along the plasma membrane .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
L'halopéridol est synthétisé par un processus en plusieurs étapes à partir de la 4-chlorobutyrophénone et du 4-fluorobenzène . Les étapes clés impliquent :
Formation de la 4-(4-chlorophényl)-4-hydroxy-1-pipéridinyl-1-butanone : Ceci est obtenu en faisant réagir la 4-chlorobutyrophénone avec du 4-fluorobenzène en présence d'une base.
Cyclisation : L'intermédiaire est ensuite cyclisé pour former le cycle pipéridine.
Purification : Le produit final est purifié par cristallisation ou par d'autres méthodes appropriées.
Méthodes de Production Industrielle
La production industrielle d'halopéridol implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de pointe telles que les réacteurs à écoulement continu et les systèmes de purification automatisés .
Analyse Des Réactions Chimiques
Types de Réactions
L'halopéridol subit plusieurs types de réactions chimiques
Propriétés
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i3D,4D,9D,10D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEPOXFFQSENCJ-AKPGVGPLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)[2H])[2H])F)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670084 | |
Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-fluoro(~2~H_4_)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-35-0 | |
Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-fluoro(~2~H_4_)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136765-35-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.